Methyl (2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate
Description
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate |
InChI |
InChI=1S/C11H12O5/c1-13-10(12)7-16-9-4-2-3-8-11(9)15-6-5-14-8/h2-4H,5-7H2,1H3 |
InChI Key |
XFADWJWALLZEFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1OCCO2 |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction Pathway
A multi-step approach starting with a nitro-substituted benzodioxin provides a viable route to the 5-hydroxy intermediate.
Nitration of 2,3-Dihydro-1,4-benzodioxin
Electrophilic nitration of the benzodioxin core introduces a nitro group at the 5-position, guided by the electron-donating oxygen atoms.
Conditions
Reduction to Amine and Hydrolysis
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, followed by diazotization and hydrolysis to yield the phenol.
Example
-
Reduction : 5-Nitro-2,3-dihydro-1,4-benzodioxin → 5-Amino derivative (H₂, 45 psi, 12 hours).
-
Diazotization : NaNO₂/HCl at 0°C.
-
Hydrolysis : H₂O/heat to yield 5-hydroxy-2,3-dihydro-1,4-benzodioxin.
Esterification and Final Product Formation
With the 5-hydroxy intermediate, esterification with methyl chloroacetate proceeds via nucleophilic substitution.
Optimization of Alkylation
Key Parameters
-
Base : K₂CO₃ or DIPEA (for polar aprotic solvents)
-
Solvent : DMF or acetone
-
Temperature : 0°C to room temperature
Typical Yield : 50–65% after purification.
Alternative Routes from Carboxylic Acid Derivatives
Decarboxylation and Functionalization
2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid (from Section 1.1) can be decarboxylated to remove the COOH group, though this typically requires harsh conditions (e.g., Cu/quinoline, 200°C). Subsequent hydroxylation via oxidation or radical pathways remains experimentally challenging.
Reductive Amination and Hydrolysis
The carboxylic acid is converted to an amide (via HATU coupling), reduced to an amine (LiAlH₄), and hydrolyzed to a hydroxyl group. This route is indirect and low-yielding but demonstrated in related compounds.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification steps.
Catalytic Hydrogenation
Azide intermediates (e.g., 5-azidopropyl derivatives) are reduced to amines using Pd/C or Raney Ni, avoiding stoichiometric reagents.
Scientific Research Applications
Methyl (2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxin ring structure allows for specific interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs in the Benzodioxin/Benzoxazine Family
Several structurally related compounds share the benzodioxin or benzoxazine core but differ in substituents and functional groups:
Table 1: Comparison of Key Parameters
Key Observations:
- Lipophilicity : this compound has a lower logP than fluorinated analogs (e.g., the trifluorophenyl derivative in ), which likely exhibit higher lipophilicity due to fluorine substituents.
Functional Group Variations
Ester-Containing Analogs
- Methyl [(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(methyl)amino]acetate (C₉H₁₄N₄O₂S): This compound replaces the benzodioxin core with a triazole ring and introduces a thiol group, increasing polar surface area and reactivity . Its logP is unreported but expected to be lower than the target compound due to the hydrophilic triazole moiety.
- Impact of Substituents : Allyl and mercapto groups in triazole analogs may confer redox activity or metal-binding properties absent in the target compound.
Biological Activity
Methyl (2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate is an organic compound notable for its unique structural characteristics and potential biological activities. This compound, with a molecular formula of C_{10}H_{10}O_{4} and a molecular weight of approximately 194.19 g/mol, features a benzodioxane structure that includes a methoxy group and an acetate moiety. The presence of these functional groups suggests a range of possible interactions with biological targets, making it a subject of interest in pharmacological research.
Biological Activity Overview
Research into the biological activity of this compound indicates its potential as an inhibitor of specific proteins and receptors. Compounds with similar structures have demonstrated various pharmacological effects, including:
- Inhibition of FtsZ Protein : Benzodioxane derivatives have been shown to inhibit the FtsZ protein, which is crucial for bacterial cell division. This suggests potential applications in developing antibacterial agents.
- Activity Against Alpha-2C Adrenergic Receptors : Some derivatives exhibit activity against alpha-2C adrenergic receptors, indicating therapeutic potential for conditions related to these receptors, such as hypertension and anxiety disorders.
Table 1: Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,4-Benzodioxane | Structure | Lacks acetate group; used as a scaffold in drug design. |
| 2-Methoxyphenyl acetate | Structure | Simpler structure; primarily used in fragrances. |
| Methyl 3-hydroxybenzoate | Structure | Contains a hydroxyl group; used as an intermediate in synthesis. |
The unique feature of this compound lies in its combination of the benzodioxane ring with an acetate moiety, which may enhance its biological activity compared to simpler analogs.
1. Inhibition Studies
A study focusing on the synthesis and biological evaluation of this compound derivatives revealed their potential as selective inhibitors for specific targets involved in disease processes. The binding affinity and selectivity were assessed through various assays, demonstrating promising results against both bacterial and mammalian cell lines.
2. Pharmacological Applications
Research has indicated that compounds similar to this compound may serve as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and inflammation. These findings suggest that such compounds could be explored further for their roles in treating metabolic disorders .
3. Antioxidant Activity
Preliminary studies have evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The results indicated significant antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl (2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate and its derivatives?
- Methodology : The synthesis typically involves esterification or coupling reactions. For example, derivatives of 2,3-dihydro-1,4-benzodioxin are synthesized via refluxing intermediates (e.g., aryloxyacetic acids) with methylating agents in the presence of catalysts like sodium acetate. Evidence from similar compounds shows that esterification under acidic conditions (e.g., acetic acid) at elevated temperatures (~100°C) is effective . For benzodioxin-containing sulfonamides, multi-step protocols involving sulfonyl chloride intermediates and lithium hydroxide hydrolysis are used to achieve final products .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the benzodioxin ring. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with ≥95% purity thresholds ensures analytical-grade quality . Melting points (e.g., 139–140°C for structurally related compounds) and mass spectrometry (exact mass matching) further validate molecular identity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Methodology : Yield optimization requires adjusting stoichiometry, solvent polarity, and catalyst selection. For instance, lithium hydroxide-mediated hydrolysis of ethyl esters (e.g., ethyl 4-sulfonamido benzoates) achieves ~41% yield in aqueous conditions, but switching to polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis may enhance efficiency . Monitoring reaction progress via thin-layer chromatography (TLC) helps identify intermediate bottlenecks.
Q. What analytical strategies resolve structural isomers or regiochemical ambiguities in benzodioxin derivatives?
- Methodology : High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, NOESY) differentiate positional isomers. For example, distinguishing between 5- and 6-substituted benzodioxins relies on coupling patterns in aromatic regions of ¹H NMR spectra . Reverse-phase HPLC with chiral columns can separate enantiomers if asymmetric centers are present .
Q. How can researchers investigate the biological interactions of this compound with target proteins?
- Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (e.g., Kd values) to enzymes like 5-lipoxygenase or prostaglandin E2 synthase. Molecular docking studies using X-ray crystallography data (e.g., PDB ID 4CEC) guide hypothesis-driven mutagenesis to validate binding pockets .
Q. What structure-activity relationship (SAR) insights exist for modifying substituents on the benzodioxin core?
- Methodology : Comparative studies of analogs (e.g., 6-carboxylate vs. 5-oxyacetate derivatives) reveal steric and electronic effects. For instance, electron-withdrawing groups on the benzodioxin ring enhance stability but may reduce solubility. Substituents like sulfonamides or aryloxyacetates improve target selectivity, as seen in dual 5-LOX/mPGES-1 inhibitors .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
